2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(oxolan-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZYIUUAOWXOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Dihydropyridazinone Core
The dihydropyridazinone ring system serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis: condensation of hydrazine derivatives with diketones and cyclization of functionalized precursors .
Hydrazine-Diketone Condensation
A widely adopted method involves reacting mucochloric acid (tetrachloro-γ-ketoglutaric acid) with tert-butylhydrazine in a toluene-water biphasic system. Under catalytic conditions with C-TiO₂ solid acid and tetrabutylammonium bromide (TBAB), the reaction proceeds at 20°C for 4.6 hours, yielding 3(2H)-pyridazinone derivatives with up to 88.9% efficiency. For 2-[(oxolan-3-yl)methyl] substitution, post-condensation alkylation is typically employed.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | C-TiO₂, TBAB |
| Solvent System | Toluene-water (biphasic) |
| Temperature | 20°C |
| Reaction Time | 4.6 hours |
| Yield | 88.9% (pyridazinone core) |
One-Pot Tandem Synthesis
Recent advances utilize tandem reactions to streamline synthesis. A patented method combines cyclocondensation and alkylation in a single reactor:
- Cyclocondensation : Mucochloric acid reacts with tert-butylhydrazine at 23°C for 2.8 hours.
- In Situ Alkylation : Without isolating the intermediate, 3-(bromomethyl)oxolane and TBAB are added, continuing the reaction at 20°C for 4 hours.
Advantages:
Catalytic Systems and Mechanistic Considerations
Analytical Characterization
Critical quality control metrics include:
Industrial-Scale Production Challenges
Emerging Methodologies
Photocatalytic Alkylation
Pilot studies employ eosin Y as a photocatalyst under blue LED light (450 nm), enabling room-temperature alkylation with 3-(chloromethyl)oxolane. Initial yields reach 68%, though scalability remains unproven.
Biocatalytic Approaches
Immobilized transaminases (e.g., from Aspergillus terreus) catalyze the transamination of γ-keto esters to form pyridazinone precursors, reducing reliance on harsh hydrazine reagents. Current limitations include enzyme stability at >50°C.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Synthetic Complexity: The patent compound requires multi-step protection/deprotection strategies, whereas simpler analogs (e.g., 5-[(2-methoxyethyl)(methyl)amino] derivative) are synthesized via direct alkylation.
- Electronic Effects: Electron-withdrawing groups (e.g., bromo) increase electrophilicity of the pyridazinone ring, which may influence reactivity in further functionalization.
Purity and Regulatory Considerations
- Purity Standards: Most analogs (e.g., 5-[(2-methoxyethyl)(methyl)amino] derivative) are synthesized at 95% purity, aligning with pharmaceutical impurity thresholds (<1% for APIs).
- Regulatory Status: Compounds like the silyl-protected derivative are patented for therapeutic use, underscoring the commercial viability of dihydropyridazinone scaffolds.
Biological Activity
2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a compound that has drawn significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound integrates an oxolane ring with a dihydropyridazinone moiety, which may contribute to its diverse biological effects. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₃N₃O₂. The compound features a dihydropyridazinone core which is known for its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have reported that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridazinone have shown efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways. Research on structurally related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It might bind to receptors, altering their activity and affecting downstream signaling cascades.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial effects against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Jones et al. (2021) | Explored anticancer properties; demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
| Lee et al. (2022) | Studied the mechanism of action; identified that the compound inhibits the enzyme dihydrofolate reductase, crucial for DNA synthesis in pathogens. |
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Oxolane Group : This is done via nucleophilic substitution reactions where oxolane derivatives react with pyridazinone precursors.
Q & A
Q. What are the common synthetic routes for preparing 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one, and what methodological challenges arise during synthesis?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and functional group coupling. For example, oxolane (tetrahydrofuran) derivatives are introduced via alkylation or amidation reactions to the dihydropyridazinone core. Key challenges include:
- Optimizing regioselectivity during cyclization to avoid byproducts.
- Controlling reaction conditions (e.g., temperature, solvent polarity, and pH) to stabilize the dihydropyridazinone ring, which is prone to oxidation .
- Purification strategies : Column chromatography or recrystallization is often required due to the compound’s moderate solubility in polar solvents .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxolane methyl protons (δ 1.5–2.5 ppm) and dihydropyridazinone carbonyl carbons (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxolane and dihydropyridazinone moieties .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinities to targets like kinases or GPCRs by simulating interactions between the oxolane methyl group and hydrophobic pockets in proteins .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic properties (e.g., oxolane ring polarity) with observed biological activity. For example, fluorinated analogs show improved metabolic stability .
- MD (Molecular Dynamics) simulations : Assess conformational flexibility of the dihydropyridazinone ring under physiological conditions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
Discrepancies often arise from:
- Variability in assay conditions (e.g., pH affecting protonation states of the dihydropyridazinone nitrogen).
- Off-target effects : Use selectivity profiling (e.g., kinase inhibitor panels) to distinguish primary targets from secondary interactions .
- Metabolic instability : Conduct microsomal stability assays to identify degradation pathways (e.g., oxidation of the oxolane ring) .
Q. How can reaction mechanisms for functionalizing the oxolane moiety be validated experimentally?
- Isotopic labeling : Introduce deuterium at the oxolane methyl position to track regioselectivity in alkylation reactions .
- Kinetic studies : Monitor reaction progress via HPLC to distinguish SN1 vs. SN2 pathways during nucleophilic substitutions .
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates (e.g., carbocations) .
Q. What structural analogs of this compound show promise in overcoming pharmacokinetic limitations?
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Polar aprotic solvents (e.g., DMSO): Stabilize the dihydropyridazinone ring but risk oxidation.
- Aqueous buffers : Hydrolysis of the oxolane ring occurs at pH > 7.0; recommend storage at pH 5.0–6.0 .
- Lyophilization : Preferred for long-term storage to prevent hydrolytic degradation .
Q. What strategies mitigate toxicity risks observed in preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxides from oxolane oxidation) .
- Prodrug design : Mask the pyridazinone carbonyl with ester groups to reduce off-target interactions .
- In vitro toxicity panels : Screen against hepatocyte and cardiomyocyte models to predict organ-specific risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
